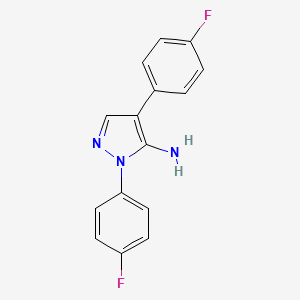

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

描述

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of two 4-fluorophenyl groups attached to the pyrazole ring, making it a fluorinated derivative

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the pyrazole ring. The reaction conditions may vary, but common reagents include acetic acid or sulfuric acid as catalysts for the cyclization step.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and minimize by-product formation. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

化学反应分析

Nucleophilic Substitution and Condensation Reactions

Pyrazol-5-amine derivatives exhibit strong nucleophilic behavior at the amine (-NH₂) and pyrazole ring positions. For example:

-

Reaction with carbonyl compounds : Pyrazol-5-amines react with arylglyoxals (e.g., 2,2-dihydroxy-1-phenylethanone) in DMF under acidic conditions to form fused heterocycles. This domino reaction involves sequential C–N and C–C bond formation, as observed in the synthesis of tricyclic 1,3-diazocanes (65–79% yields) and pyrazolo[3,4-b]pyridines ( ).

-

Key intermediates :

Example Reaction Pathway

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Arylglyoxal + Pyrazol-5-amine | DMF, p-TsOH, 120°C | Pyrazolo-fused 1,7-naphthyridines | 62–79% |

Electrophilic Aromatic Substitution

The 4-fluorophenyl groups influence reactivity through electron-withdrawing effects, directing electrophilic attacks to specific ring positions:

-

Halogenation : Fluorine substituents enhance para/ortho selectivity in halogenation reactions.

-

Nitration : Pyrazole rings with electron-withdrawing groups undergo nitration at the C3/C5 positions, as seen in related 3,5-bis(4-fluorophenyl)pyrazolines ( ).

Cycloaddition and Heteroannulation

Pyrazol-5-amines participate in multicomponent reactions (MCRs) to construct complex heterocycles:

-

[3 + 2 + 1] Bis-cyclization : Combines three components (e.g., arylglyoxal, pyrazol-5-amine, p-toluidine) to form pyrazolo[3,4-b]pyridines via tandem C–N and C–C bond formation ( ).

-

Key steps :

Mechanistic Insights

-

Initial condensation between the amine and carbonyl group.

-

Formation of a conjugated enamine intermediate.

Reductive Amination and Functionalization

The primary amine group enables reductive amination with aldehydes/ketones:

-

Example : Reaction with 4-methoxybenzaldehyde under solvent-free conditions forms N-(5-pyrazolyl)imines, which are reduced to N-heterocyclic amines (e.g., 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine) ( ).

Optimized Conditions

| Substrate | Reagent/Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Pyrazol-5-amine + Aldehyde | NaBH₄, MeOH, 25°C | N-Alkylated pyrazol-5-amine derivatives | 70–85% |

Biological Activity and Enzyme Interactions

Though not directly studied for 1,4-bis(4-fluorophenyl)-1H-pyrazol-5-amine , structurally similar compounds exhibit kinase inhibition:

-

p38 MAP kinase inhibition : Analogous 5-amino-N-phenylpyrazol-4-yl derivatives form hydrogen bonds with Thr106 in the ATP-binding pocket, enhancing selectivity ( ).

-

Structural modifications :

Key Research Findings

-

Domino reactions of pyrazol-5-amines with arylglyoxals provide access to fused 1,7-naphthyridines and 1,3-diazocanes, with yields up to 79% ( ).

-

Fluorine substituents enhance electronic effects, directing electrophilic substitution and stabilizing intermediates ( ).

-

Microwave-assisted synthesis significantly improves reaction efficiency (20–25 min vs. hours under conventional heating) ( ).

科学研究应用

Medicinal Chemistry

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, studies have shown that compounds similar to 1,4-bis(4-fluorophenyl)-1H-pyrazol-5-amine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound has been investigated for its potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for developing new therapeutic agents for conditions like rheumatoid arthritis and other inflammatory diseases .

- Enzyme Inhibition : The interaction of this compound with specific enzymes has been studied extensively. It shows promise as a selective inhibitor for various targets, including cyclooxygenase and lipoxygenase pathways involved in inflammation and pain .

Materials Science

- Polymer Development : Due to its unique chemical properties, this compound is utilized in synthesizing advanced polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance .

- Nonlinear Optical Properties : The compound exhibits significant nonlinear optical properties, making it suitable for applications in photonic devices and optoelectronic materials. Its ability to facilitate light amplification can be harnessed for developing laser technologies .

Case Studies

作用机制

The mechanism of action of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

相似化合物的比较

Similar Compounds

1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine: Similar structure but with chlorine atoms instead of fluorine.

1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine: Similar structure but with bromine atoms instead of fluorine.

1,4-Bis(4-methylphenyl)-1H-pyrazol-5-amine: Similar structure but with methyl groups instead of fluorine.

Uniqueness

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.

生物活性

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFN, with a molecular weight of approximately 252.25 g/mol. The compound features two 4-fluorophenyl groups attached to a pyrazole ring, which enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of fluorine atoms increases the compound's binding affinity and selectivity for biological macromolecules. It is believed that the compound can inhibit specific enzymes or modulate receptor signaling pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. In vitro evaluations have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for several derivatives were reported to be as low as 0.22 μg/mL, indicating potent antimicrobial properties .

Antitumor Activity

The compound has also been investigated for its anticancer effects. In vitro assays against various cancer cell lines revealed significant cytotoxicity. For instance, compounds derived from the pyrazole scaffold exhibited growth inhibition in cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC values ranging from 3.79 µM to 42.30 µM . The structure-activity relationship studies indicated that modifications at specific positions on the pyrazole ring can enhance antitumor activity.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the substitution pattern on the pyrazole ring significantly influences biological activity. Compounds with fluorinated phenyl groups generally exhibit enhanced potency compared to their non-fluorinated counterparts. The presence of two fluorinated phenyl groups in this compound contributes to its increased steric bulk and lipophilicity, enhancing its interaction with biological targets .

属性

IUPAC Name |

2,4-bis(4-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)14-9-19-20(15(14)18)13-7-5-12(17)6-8-13/h1-9H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZOLLQOSDUENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。